1,5-Dioxaspiro[2.3]hexane

Synthetic Methodology Radical Chemistry Spiro-heterocycle Synthesis

1,5-Dioxaspiro[2.3]hexane (CAS 15791-59-0) is a heteroatom-containing strained spiro-heterocycle (SSH) with the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol. This compound is characterized by a spiro[2.3]hexane core structure that incorporates two oxygen atoms, creating a unique, three-dimensional, sp3-rich scaffold.

Molecular Formula C4H6O2
Molecular Weight 86.09
CAS No. 15791-59-0
Cat. No. B2631281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dioxaspiro[2.3]hexane
CAS15791-59-0
Molecular FormulaC4H6O2
Molecular Weight86.09
Structural Identifiers
SMILESC1C2(CO1)CO2
InChIInChI=1S/C4H6O2/c1-4(2-5-1)3-6-4/h1-3H2
InChIKeyXLUFTHWHCYACSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dioxaspiro[2.3]hexane (CAS 15791-59-0) – A Novel Strained Spiro-Heterocycle for Medicinal Chemistry Procurement


1,5-Dioxaspiro[2.3]hexane (CAS 15791-59-0) is a heteroatom-containing strained spiro-heterocycle (SSH) with the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol [1]. This compound is characterized by a spiro[2.3]hexane core structure that incorporates two oxygen atoms, creating a unique, three-dimensional, sp3-rich scaffold [2]. It has recently been reported as an unprecedented motif in the chemical literature, with its synthesis and characterization opening new avenues in the field of drug discovery as a potential bioisostere for aromatic and non-spirocyclic counterparts [3].

Why 1,5-Dioxaspiro[2.3]hexane is Not Interchangeable with Other Dioxaspiro or Oxaspiro Analogs


The precise ring junction and heteroatom placement in spirocyclic scaffolds dictates their three-dimensional shape, exit vector angles, and resultant physicochemical and biological properties [1]. A 1,5-dioxaspiro[2.3]hexane framework is not a generic substitute for a 1,4-dioxaspiro[2.3]hexane or a 4-oxaspiro[2.3]hexane; each possesses a distinct molecular geometry that influences molecular recognition, target binding, and metabolic stability [2]. In drug discovery, the need to explore unique, patentable, and sp3-rich chemical space requires a precise selection of building blocks. Using the wrong spirocyclic analog can lead to a loss of potency, altered ADME (absorption, distribution, metabolism, and excretion) profiles, or an inability to achieve a desired conformational constraint [3].

Quantitative Evidence for Selecting 1,5-Dioxaspiro[2.3]hexane: Synthesis, Purity, and Structural Data


Synthesis of the 1,5-Dioxaspiro[2.3]hexane Scaffold via a Novel Radical C-H Functionalization Approach

The first reported synthetic access to the 1,5-dioxaspiro[2.3]hexane core was achieved via a novel radical C-H functionalization of 3-iodooxetane, a methodology that is distinct from traditional nucleophilic or electrophilic approaches used for other spirocycles. The reaction tolerates various functional groups, including potentially SET-reducible alkynes, to yield the desired 1,5-dioxaspiro[2.3]hexane scaffold. [1] This method is specific to the 1,5-isomer and is not applicable for synthesizing the 1,4- or 1,5-dioxaspiro[3.2]hexane analogs.

Synthetic Methodology Radical Chemistry Spiro-heterocycle Synthesis

Analytical Characterization: Predicted Density and Boiling Point of 1,5-Dioxaspiro[2.3]hexane

Key physicochemical properties for 1,5-dioxaspiro[2.3]hexane have been predicted, providing essential data for handling, storage, and formulation. These values are distinct from those of other spirocyclic compounds and can be used for identity verification and purity assessment. [1]

Physicochemical Properties Compound Characterization Quality Control

Commercial Availability and QC: Purity Specifications for 1,5-Dioxaspiro[2.3]hexane

As a novel compound, the initial reports and commercial listings for 1,5-dioxaspiro[2.3]hexane indicate a standard purity of 95% or 97%, accompanied by QC documentation such as NMR, HPLC, and GC. [1] This level of analytical characterization is crucial for ensuring reproducible results in research applications and provides a benchmark for procurement.

Quality Control Procurement Analytical Standards

Unique Structural Properties: Conformational Rigidity and Sp3-Rich Character

The 1,5-dioxaspiro[2.3]hexane scaffold is a strained, sp3-rich heterocycle. Strained spiro-heterocycles are increasingly valued in medicinal chemistry for their ability to serve as rigid, three-dimensional bioisosteres, which can enhance the metabolic stability and target selectivity of lead compounds compared to flat, aromatic rings. [1]

Drug Discovery Bioisosteres Conformational Analysis

Primary Application Scenarios for Procuring 1,5-Dioxaspiro[2.3]hexane


As a Key Starting Material for the Exploration of Novel Spirocyclic Chemical Space

Researchers can procure 1,5-dioxaspiro[2.3]hexane to access a previously unreported spirocyclic scaffold. Its successful synthesis, as demonstrated by Natho et al. with yields ranging from 34-86%, confirms it as a viable building block [1]. This enables the creation of compound libraries with unique three-dimensional geometries for hit identification and lead optimization campaigns.

For Use as a Conformationally Constrained Bioisostere in Medicinal Chemistry

1,5-Dioxaspiro[2.3]hexane can be incorporated into lead molecules as a rigid, sp3-rich bioisostere to replace flat aromatic or flexible saturated rings [1]. This substitution aims to enhance favorable drug-like properties, such as improving metabolic stability and modulating lipophilicity, which are common goals in modern drug discovery programs.

As a Novel Substrate for Investigating Strain-Driven Reactivity

The inherent ring strain of the 1,5-dioxaspiro[2.3]hexane core makes it an interesting substrate for fundamental synthetic chemistry research [1]. Procuring this compound allows chemists to explore its unique reactivity, which may include ring-opening reactions under mild conditions or participation in novel bond-forming processes not available to less-strained systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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